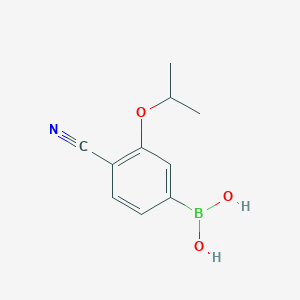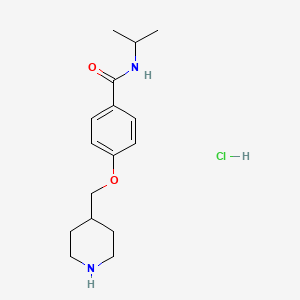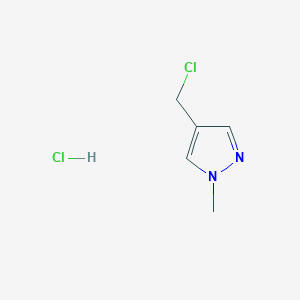
2-(2,5-Difluorophenoxy)acetohydrazide
Overview
Description
2-(2,5-Difluorophenoxy)acetohydrazide, also known as DFP-10917, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which have been widely explored for their diverse biological activities.
Scientific Research Applications
Anticancer Activity
Research on acetohydrazide derivatives demonstrates significant potential in the development of anticancer agents. For instance, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives have shown pronounced antiproliferative activities against various cancer cell lines, including PC3, Bcap37, and BGC823 cells, highlighting their potential as cancer therapeutics (Jin et al., 2006). Similarly, studies on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives revealed promising in vitro anticancer activities, further emphasizing the versatility of acetohydrazide compounds in oncology research (Salahuddin et al., 2014).
Antioxidant Properties
The investigation into the antioxidant properties of acetohydrazide derivatives is another vital area of research. The synthesis and evaluation of novel 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated their potential as antioxidants, indicating a promising route for the development of therapeutic agents aimed at combating oxidative stress (Lakshmi Ranganatha & Khanum, 2014).
Antimicrobial and Antibacterial Activity
Acetohydrazide derivatives have also been recognized for their antimicrobial and antibacterial efficacy. Research into novel isochroman-triazoles and thiadiazole hybrids, obtained from acetohydrazide precursors, has shown moderate to good antibacterial activity against several bacterial strains, suggesting their utility in developing new antimicrobial agents (Saeed & Mumtaz, 2017). Additionally, some 2,5 disubstituted 1,3,4-oxadiazole derivatives, synthesized from acylhydrazide, exhibited remarkable antibacterial activities, further validating the importance of these compounds in pharmaceutical research (Jafari et al., 2017).
Antiviral and HIV-1 Screening
The exploration of acetohydrazide derivatives extends into antiviral research, with novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides being synthesized and screened for anti-HIV-1 activity. This research revealed compounds with potent anti-HIV-1 activity, showcasing the therapeutic potential of acetohydrazide derivatives against viral infections (Aslam et al., 2014).
properties
IUPAC Name |
2-(2,5-difluorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHQYMPFZZCWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1426760.png)






![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)


![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)

